molecular formula C9H8BrNO B8640714 5-Bromo-2,3-dihydro-1H-inden-1-one Oxime

5-Bromo-2,3-dihydro-1H-inden-1-one Oxime

Cat. No.: B8640714
M. Wt: 226.07 g/mol
InChI Key: FKVWLYRRDKFLBM-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-inden-1-one oxime (CAS: 185122-63-8) is a brominated indanone derivative functionalized with an oxime (-NOH) group at the 1-position. Its molecular formula is C₉H₈BrNO (MW: 226.07 g/mol) . Structurally, it consists of a bicyclic indenone core with a bromine atom at the 5-position and an oxime moiety replacing the ketone oxygen. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing spirocyclic inhibitors and cross-coupling reactions under nickel or photoredox catalysis .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

N-(5-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2

InChI Key

FKVWLYRRDKFLBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 5-bromo-2,3-dihydro-1H-inden-1-one oxime with structurally related compounds, focusing on substituents, reactivity, and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications/Properties Evidence Source
This compound 5-Br, 1-oxime C₉H₈BrNO 226.07 Pharmaceutical intermediate, enzyme inhibition
2,3-Dihydro-1H-inden-1-one oxime (1e) No substituents, 1-oxime C₉H₉NO 147.17 Model compound for oxime synthesis
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl, 1-ketone C₉H₇ClO 166.60 Intermediate for indoxacarb synthesis
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one 5-Br, 4-F, 1-ketone C₉H₆BrFO 229.05 Enhanced electronic effects for cross-coupling
5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one 5-Br, 2,2-diF, 1-ketone C₉H₅BrF₂O 247.04 Conformational modulation in drug design
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one 5-NH₂, 6-Br, 1-ketone C₉H₈BrNO 226.07 Bioactive molecule synthesis
5-Bromo-1H-inden-2(3H)-one 5-Br, 2-ketone (positional isomer) C₉H₇BrO 211.06 Alternative reactivity in metal-catalyzed reactions
6-Bromo-3,4-dihydronaphthalen-1(2H)-one Naphthalenone core, 6-Br C₁₀H₉BrO 225.08 Expanded aromatic system for OLEDs/drugs

Key Comparative Insights

Electronic and Steric Effects
  • Bromine vs. Chlorine Substitution : Bromine’s larger atomic radius and polarizability enhance reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine (e.g., 5-chloro analogues yield 75–93% in couplings vs. bromo’s higher efficiency) .
  • Oxime Functionalization : The oxime group in the target compound introduces hydrogen-bonding capability absent in ketone analogues, critical for enzyme inhibition (e.g., LSD1 selectivity over MAO-A/B) .
Physicochemical Properties
  • Lipophilicity: Difluoro-substituted derivatives (e.g., 5-bromo-2,2-difluoro-indanone) exhibit increased lipophilicity (logP ~2.5 vs. 1.8 for the oxime), impacting membrane permeability .
  • Solubility: The oxime’s -NOH group improves aqueous solubility compared to non-polar halogenated ketones, advantageous for pharmacokinetics .

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